Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride

Description

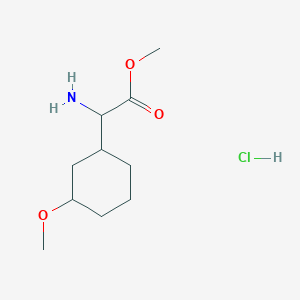

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes a methoxy group attached to a cyclohexyl ring, an amino group, and a methyl ester group.

Properties

IUPAC Name |

methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h7-9H,3-6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHWEFKBBNOQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride typically involves the following steps:

Formation of the Cyclohexyl Ring: The starting material, 3-methoxycyclohexanone, undergoes a series of reactions to form the cyclohexyl ring with the methoxy group attached.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the cyclohexyl ring.

Esterification: The final step involves the esterification of the amino-cyclohexyl compound with methanol to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

High-Pressure Reactors: To ensure complete conversion of reactants.

Catalysts: Specific catalysts are used to enhance the reaction rate and yield.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino-cyclohexyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-2-(3-hydroxycyclohexyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

Methyl 2-amino-2-(3-chlorocyclohexyl)acetate: Contains a chloro group instead of a methoxy group.

Uniqueness

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role .

Biological Activity

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate;hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-amino-2-(3-methoxycyclohexyl)acetate hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 219.72 g/mol

The compound is characterized by its methoxycyclohexyl group, which plays a crucial role in its interaction with biological systems.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Modulation : The compound can bind to various enzymes, modifying their activity and influencing metabolic pathways. This interaction may lead to enhanced or inhibited enzymatic functions depending on the target enzyme involved.

- Receptor Interaction : It is hypothesized that the compound may interact with certain receptors, potentially influencing signal transduction pathways critical for cellular responses.

Biological Activity

Research into the biological activity of this compound has highlighted several potential effects:

In Vitro Studies

- Cell Proliferation Assays : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, similar to other compounds in its class .

- Reactive Oxygen Species (ROS) Generation : Research indicates that this compound may influence ROS levels within cells, contributing to its antiproliferative effects. However, further investigation is required to elucidate the exact relationship between ROS generation and biological activity .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the therapeutic potential of this compound. Current research is limited but ongoing efforts aim to explore:

- Animal Models : Investigations are underway using animal models to assess the efficacy of this compound in treating various cancers and neurodegenerative diseases.

Applications in Medicine and Industry

This compound holds promise for several applications:

- Drug Development : As a precursor in synthesizing pharmaceutical compounds, it may contribute to developing new therapeutic agents.

- Biochemical Research : Its role as a building block in organic synthesis makes it valuable for researchers exploring complex biochemical pathways.

Q & A

Q. What are the key steps in synthesizing Methyl 2-amino-2-(3-methoxycyclohexyl)acetate hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves a nucleophilic substitution or condensation reaction. For example:

- Step 1 : React 3-methoxycyclohexanecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a base (e.g., NaOH) to form the Schiff base intermediate .

- Step 2 : Reduce the intermediate using catalytic hydrogenation (e.g., Pd/C) or sodium cyanoborohydride to yield the free amine.

- Step 3 : Convert the amine to its hydrochloride salt via HCl gas or aqueous HCl .

- Purity Control : Use column chromatography for purification and confirm purity via HPLC (≥98% by area normalization) and NMR (e.g., absence of unreacted aldehyde peaks at ~9-10 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity (e.g., methoxycyclohexyl protons at δ 3.2–3.5 ppm, ester carbonyl at ~170 ppm in NMR) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for CHClNO: 273.12) .

- HPLC : Assess purity and resolve diastereomers if present (C18 column, acetonitrile/water gradient) .

Q. How does the 3-methoxycyclohexyl group influence the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method: ~50 mg/mL in water at 25°C). The methoxy group increases hydrophilicity compared to unsubstituted cyclohexyl analogs .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; methoxy groups generally resist hydrolysis under neutral pH but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized, and how are they resolved?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the desired stereoisomer .

- Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases for ester hydrolysis) .

- Data Contradiction Note : Yields may vary (50–80%) depending on steric hindrance from the methoxycyclohexyl group; optimize reaction temperature (0–25°C) to balance kinetics and selectivity .

Q. How do structural modifications (e.g., substituent position on the cyclohexyl ring) affect biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 4-methoxy or 2-methoxycyclohexyl) and test receptor binding (e.g., GPCR assays). For example:

- Step 1 : Radioligand displacement assays to measure IC values against target receptors (e.g., serotonin or dopamine receptors) .

- Step 2 : Correlate substituent position with activity using QSAR models (e.g., meta-methoxy enhances lipophilicity and CNS penetration vs. para-substitution) .

- Data Contradiction Note : Reported discrepancies in activity (e.g., 3-methoxy vs. 4-methoxy analogs) may arise from conformational flexibility of the cyclohexyl ring; use X-ray crystallography to confirm binding modes .

Q. What strategies are effective in resolving conflicting data on metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Studies : Use liver microsomes (human/rat) to measure intrinsic clearance. For inconsistent results:

- Step 1 : Verify enzyme activity (e.g., CYP3A4 inhibition assays) .

- Step 2 : Compare metabolite profiles via LC-MS/MS (e.g., hydroxylation at cyclohexyl vs. ester hydrolysis) .

- In Vivo Validation : Administer compound to rodents and collect plasma/tissue samples at timed intervals. Use PK/PD modeling to reconcile in vitro-in vivo correlations .

Methodological Notes

- Stereochemical Analysis : Always confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

- Safety Protocols : Handle hydrochloride salts in fume hoods; use PPE (gloves, goggles) due to potential irritancy (refer to SDS for specific hazards) .

- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst lot numbers) to address batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.